N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide
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Overview
Description
N-TERT-BUTYL-2-OXO-2-(2-PHENOXYACETOHYDRAZIDO)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a phenoxyacetohydrazido moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-OXO-2-(2-PHENOXYACETOHYDRAZIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of tert-butylamine with an appropriate oxo compound, followed by the introduction of the phenoxyacetohydrazido group through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-TERT-BUTYL-2-OXO-2-(2-PHENOXYACETOHYDRAZIDO)ACETAMIDE may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is crucial to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-OXO-2-(2-PHENOXYACETOHYDRAZIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenoxyacetohydrazido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of new derivatives with different functional groups.
Scientific Research Applications
N-TERT-BUTYL-2-OXO-2-(2-PHENOXYACETOHYDRAZIDO)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-OXO-2-(2-PHENOXYACETOHYDRAZIDO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-TERT-BUTYL-2-PHENOXY-ACETAMIDE: Shares a similar phenoxy group but lacks the hydrazido moiety.
N-BUTYLACETAMIDE: Contains a butyl group but differs significantly in its overall structure and properties.
Uniqueness
N-TERT-BUTYL-2-OXO-2-(2-PHENOXYACETOHYDRAZIDO)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-tert-butyl-2-oxo-2-[2-(2-phenoxyacetyl)hydrazinyl]acetamide |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)15-12(19)13(20)17-16-11(18)9-21-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
InChI Key |
YKQPAHZGLPQENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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